molecular formula C19H22N4O4 B6478242 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1286705-43-8

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B6478242
CAS No.: 1286705-43-8
M. Wt: 370.4 g/mol
InChI Key: LERNCVIMBRXGAH-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a benzoxazepine core fused with a dihydropyridazine-carboxamide moiety. Such structural attributes suggest possible applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring planar aromatic systems and polar interactions. The ethyl and methyl substituents may influence lipophilicity and metabolic stability .

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-5-23-14-8-6-12(10-15(14)27-11-19(2,3)18(23)26)20-17(25)13-7-9-16(24)22(4)21-13/h6-10H,5,11H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERNCVIMBRXGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=NN(C(=O)C=C3)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Methodological Considerations for Comparison

  • Computational Tools : Molecular fingerprinting (e.g., Morgan fingerprints) and Tanimoto coefficients are standard for quantifying structural similarity . For example, the target compound may exhibit a Tanimoto score of ~0.65 with due to shared carboxamide groups but divergent cores.
  • Experimental Validation : X-ray crystallography (via SHELX refinements ) could resolve conformational differences between the target compound and , particularly in benzoxazepine vs. benzodiazocin ring puckering.

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